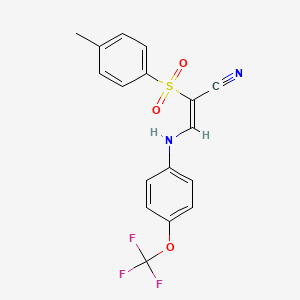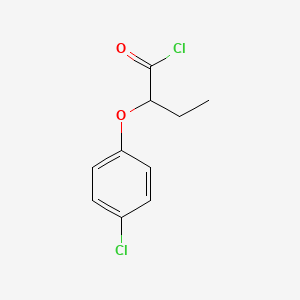
2-(4-Chlorophenoxy)butanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The compound's synthesis can be approached through electrooxidative double ene-type chlorination, demonstrating an innovative method for preparing chlorinated derivatives of phenoxy compounds. For instance, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was prepared with a significant yield by this method, showcasing the potential versatility in synthesizing related compounds (Uneyama et al., 1983).
Molecular Structure Analysis
Investigations into the molecular structure have been facilitated through spectroscopic and structural elucidation techniques. Single crystal X-ray diffraction has been a crucial tool in this analysis, offering insights into the compound's crystallographic characteristics (Koleva et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 2-(4-Chlorophenoxy)butanoyl chloride exhibit a wide range of outcomes, including the formation of reactive intermediates and adducts. These reactions have implications for understanding its mutagenicity and potential applications in synthetic chemistry (Jolivette et al., 1998).
Physical Properties Analysis
The physical properties, including crystalline structure and hydrogen bonding patterns, have been extensively analyzed. Such studies provide a foundational understanding of the compound's behavior in various conditions and its interactions with other molecules (Xia et al., 2009).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and the influence of different functional groups on its biological activity, have been explored. Studies have shown that chemical modifications, such as the introduction of an aryloxyalkyl group, significantly impact its biological activity, revealing the compound's versatile chemical nature (Carbonara et al., 2001).
Scientific Research Applications
Formation and Reactivity
- Thietanium Ion Formation : The food mutagen 2-Chloro-4-(methylthio)butanoic acid, closely related to 2-(4-Chlorophenoxy)butanoyl chloride, is known for forming reactive intermediates like 1-methyl-2-thietaniumcarboxylic acid. These intermediates are associated with mutagenicity and can react with compounds like 4-chlorophenol to form adducts, indicating a potential role in mutagenic processes (Jolivette, Kende, & Anders, 1998).
Chemical Synthesis and Reactions
- Electrochemical Preparation : A compound similar to this compound, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, was prepared via electrooxidative double ene-type chlorination. This process highlights the potential for electrochemical methods in synthesizing related compounds (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
- Dynamic Kinetic Resolution : The conversion of racemic α-bromobutanoic acid to 4-(chlorophenoxy)butanoyl esters, using amides of (S)-lactic acid as chiral auxiliaries, was examined, indicating a method for obtaining specific enantiomers of related compounds (Ammazzalorso et al., 2004).
Analytical Applications
- Herbicide Analysis in Soil and Juice Samples : Techniques using high-performance liquid chromatography (HPLC) have been developed for the determination of chlorophenoxy acid herbicides and their esters, including compounds similar to this compound, in soil and apple juice samples. This application is crucial for environmental monitoring and food safety (Rosales-Conrado et al., 2002; 2005).
Medical Research
- Chloride Ion Channel Conductance : Studies on analogues of CPIB, a compound similar to this compound, have demonstrated that chloride channel conductance in skeletal muscle membrane is influenced by the absolute configuration of these compounds. This suggests potential medical applications in modulating ion channels (Bettoni et al., 1987; Carbonara et al., 2001).
Environmental Studies
- Adsorption Studies on Surfaces : The interaction of chlorophenol molecules with surfaces like Cu(111) has been studied, providing insights into the behavior of related compounds in environmental contexts, such as the formation of dioxin compounds on copper surfaces (Altarawneh et al., 2008).
Mechanism of Action
Mode of Action
As a chlorinated aromatic compound, 2-(4-Chlorophenoxy)butanoyl chloride could potentially undergo electrophilic aromatic substitution reactions with nucleophilic amino acid residues in proteins, leading to changes in protein function . The butanoyl chloride group is a reactive acyl chloride, which could react with nucleophilic groups in biological molecules, forming covalent bonds .
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Many chlorinated aromatic compounds are metabolized in the liver by cytochrome p450 enzymes, which could potentially be a pathway of interest .
Pharmacokinetics
They are often resistant to metabolism and can persist in the body for long periods .
Result of Action
Exposure to chlorinated aromatic compounds can lead to a variety of effects depending on the specific compound and the extent of exposure .
Action Environment
The activity and stability of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other chemicals that can react with it .
Safety and Hazards
properties
IUPAC Name |
2-(4-chlorophenoxy)butanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEVIMQAAQJLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-(Dimethylamino)-N-methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-enamide](/img/structure/B2489273.png)
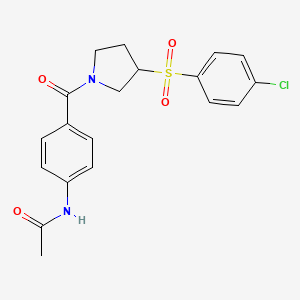
![4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2489275.png)
![Pyridin-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2489277.png)
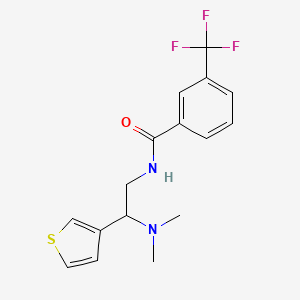
![Methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2489281.png)

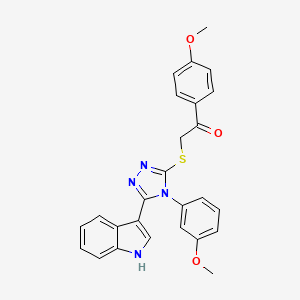

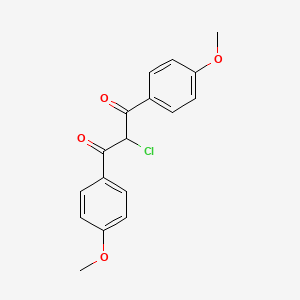
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2489290.png)
![4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2489291.png)
